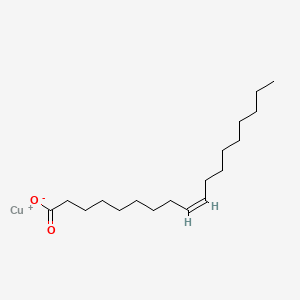

Copper(1+) oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

20240-06-6 |

|---|---|

Molecular Formula |

C18H33CuO2 |

Molecular Weight |

345.0 g/mol |

IUPAC Name |

copper(1+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |

InChI Key |

NFRRPHPZDNJENC-KVVVOXFISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |

Origin of Product |

United States |

Significance and Research Context of Copper I Complexes

Copper complexes, in general, are a focal point of intensive research due to the versatile redox properties of the copper ion, which can readily exist in multiple oxidation states (0, +1, +2, +3, +4). mdpi.comacs.org The most common states are Cu(I) (cuprous) and Cu(II) (cupric). mdpi.com This electronic flexibility allows copper complexes to participate in a wide array of chemical transformations, making them crucial in catalysis, materials science, and bioinorganic chemistry. acs.orgijrrjournal.comacs.org

The significance of Copper(I) complexes, specifically, lies in their d10 electronic configuration, which typically results in tetrahedral, trigonal, or linear coordination geometries. mdpi.com This structural adaptability, combined with their ability to facilitate one-electron transfer reactions, makes them highly effective catalysts. mdpi.comcmu.edu Researchers are actively investigating Cu(I) complexes to understand and mimic the rapid electron transfer processes observed in biological systems, such as in enzymes like cytochrome c oxidase. ijrrjournal.comluc.edu The development of photoactive copper(I) complexes, which can absorb light and drive chemical reactions, represents a particularly active area of research with potential applications in solar energy conversion and photocatalysis. acs.orgacs.org

Historical Development and Emerging Trends in Copper I Oleate Research

Solution-Phase Synthesis Protocols

Solution-phase synthesis represents the most common and accessible route for preparing copper oleate complexes. These protocols can be broadly categorized into precipitation reactions, chemical reduction strategies, and methods utilizing specific solvent mixtures to facilitate the reaction and separation of the product.

A primary method for synthesizing copper oleate is through a precipitation reaction, also known as a metathesis reaction. This approach typically involves reacting a water-soluble copper(II) salt with an alkali metal salt of oleic acid, most commonly sodium oleate. atamanchemicals.comchemicalbook.com The reaction results in the formation of copper(II) oleate, which is insoluble in water and precipitates out of the solution. atamanchemicals.comchemicalbook.com

Commonly used copper salts for this purpose include copper(II) sulfate (B86663) and copper(II) chloride. atamanchemicals.comsciencemadness.orguenr.edu.gh The general reaction involves mixing an aqueous solution of the copper salt with an aqueous solution of sodium oleate. atamanchemicals.com The resulting product is typically a blue to greenish, greasy solid, which is a copper(II) oleate complex. atamanchemicals.comsciencemadness.org This complex is often used as a precursor for further reactions, such as reduction to copper(I) oleate or thermal decomposition to form copper nanoparticles. orientjchem.orgresearchgate.net

A typical laboratory-scale procedure might involve dissolving copper(II) sulfate in water, heating the solution, and then adding sodium oleate with continuous stirring to form a precipitate. atamanchemicals.com

Table 1: Example of Precipitation-Based Synthesis

| Parameter | Value | Source(s) |

|---|---|---|

| Copper Salt | Copper(II) sulfate | atamanchemicals.com |

| Oleate Salt | Sodium oleate | atamanchemicals.com |

| Solvent | Water | atamanchemicals.com |

| Temperature | 70-80°C | atamanchemicals.com |

| Outcome | Precipitation of Copper(II) oleate | atamanchemicals.com |

To obtain Copper(I) oleate specifically, a chemical reduction strategy is necessary. This often involves starting with a copper(II) salt and introducing a reducing agent during the synthesis process. One described method involves dissolving a copper salt, such as copper chloride, in water and oleic acid in a separate solvent like acetone. atamanchemicals.com After mixing these two solutions, a reducing agent is added to facilitate the formation of the desired copper complex, reducing Cu(II) to Cu(I). atamanchemicals.com

Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) has been identified as a suitable reducing agent for this purpose, used to synthesize oleic acid-capped copper nanoparticles via the reduction of a copper salt in an aqueous medium. atamanchemicals.comcapes.gov.br Other potent reducing agents used in the synthesis of copper nanoparticles from copper salts, which could be applied to the reduction of copper oleate, include sodium borohydride (B1222165) and hydrazine (B178648). atamanchemicals.comorientjchem.org This reduction step is critical for transitioning from the more stable copper(II) oleate precursor to the target Copper(I) oleate.

A notable advancement in the synthesis of metal oleates involves the use of multi-solvent systems to control reaction conditions and simplify product isolation. A widely cited methodology for producing a copper oleate complex utilizes a ternary solvent mixture of ethanol, distilled water, and hexane. uenr.edu.gh

In a typical procedure, copper(II) chloride dihydrate and sodium oleate are dissolved in this ethanol/water/hexane mixture. sciencemadness.orguenr.edu.gh The solution is then heated for several hours (e.g., at 70°C for 4 hours). uenr.edu.gh The reaction creates two immiscible layers. The copper oleate complex, being nonpolar, preferentially dissolves in the upper organic hexane layer, while the inorganic byproducts remain in the lower aqueous/ethanol layer. sciencemadness.orguenr.edu.gh This method facilitates easy separation of the product, which can then be isolated from the hexane layer. uenr.edu.gh The resulting product is a waxy, greenish-blue solid identified as a copper(II) oleate complex. uenr.edu.gh

Table 2: Typical Solvent-Mixture Synthesis Protocol

| Component | Example Amount/Volume | Role | Source(s) |

|---|---|---|---|

| Copper Salt | 4 mmol CuCl₂·2H₂O | Reactant | uenr.edu.gh |

| Oleate Salt | 8 mmol Sodium oleate | Reactant | uenr.edu.gh |

| Solvent 1 | 8 mL Ethanol | Co-solvent | uenr.edu.gh |

| Solvent 2 | 6 mL Distilled Water | Polar Solvent | uenr.edu.gh |

| Solvent 3 | 14 mL Hexane | Nonpolar Solvent | uenr.edu.gh |

| Temperature | 70°C | Reaction Condition | uenr.edu.gh |

| Duration | 4 hours | Reaction Condition | uenr.edu.gh |

Electrochemical Synthesis of Copper Oleate Precursors

Electrochemical methods offer an alternative route for synthesizing metal carboxylates, providing a high degree of control over the reaction. analis.com.my For the synthesis of copper oleate precursors, an electrolysis system is employed, typically consisting of a copper foil as a sacrificial anode and an inert material, such as a graphite (B72142) rod, as the cathode. chemicalbook.comanalis.com.my

The synthesis is conducted in an electrochemical cell containing oleic acid dissolved in a solvent like ethanol, along with a supporting electrolyte such as ammonium (B1175870) acetate (B1210297) to increase the conductivity of the solution. analis.com.myresearchgate.net When a DC voltage is applied, the copper anode electrochemically oxidizes, releasing Cu(II) ions into the solution. analis.com.my These ions then react with the oleate anions from the oleic acid to form a copper(II) oleate complex, which precipitates as a blue solid. chemicalbook.comresearchgate.net This technique allows for the reaction rate to be controlled via the current density and the selectivity to be influenced by the applied electrode potential. analis.com.my

Optimization of Synthesis Parameters and Reaction Conditions

The yield and properties of copper oleate are highly dependent on the reaction parameters, and optimization is key to achieving desired outcomes.

In electrochemical synthesis, several factors are critical. Studies have shown that the concentration of the supporting electrolyte, the applied voltage, and the duration of electrolysis significantly impact the yield of the copper(II) oleate complex. analis.com.myresearchgate.net For a system using 0.1 M oleic acid, optimal conditions were found to be an applied voltage of 10 V, a 0.5 M ammonium acetate electrolyte concentration, and an electrolysis time of 2 hours at room temperature. analis.com.myresearchgate.net

For solvent extraction methods, pH and temperature are crucial variables. In the extraction of copper ions using oleic acid, the percentage of extraction was found to increase with the equilibrium pH, reaching an optimum at a pH of 4. researchgate.net Similarly, the extraction efficiency increased with temperature, with an optimal temperature of 55°C. researchgate.net This is attributed to the reduced viscosity of oleic acid at higher temperatures, which improves the mass transfer rate. researchgate.net

In the context of producing nanoparticles from copper oleate precursors, tuning reaction parameters in continuous flow synthesis platforms allows for the rapid optimization of nanoparticle properties like size and colloidal stability. nih.gov

Table 3: Optimized Parameters for Different Synthesis Methods

| Method | Parameter | Optimized Value | Outcome | Source(s) |

|---|---|---|---|---|

| Electrochemical | Applied Voltage | 10 V | Maximize yield of Cu(II) oleate | analis.com.myresearchgate.net |

| Electrochemical | Electrolyte Conc. | 0.5 M CH₃COONH₄ | Maximize yield of Cu(II) oleate | analis.com.myresearchgate.net |

| Electrochemical | Electrolysis Time | 2 hours | Maximize yield of Cu(II) oleate | analis.com.myresearchgate.net |

| Solvent Extraction | Equilibrium pH | 4 | 94% extraction of copper ions | researchgate.net |

Isolation and Purification Techniques for Copper(I) Oleate

The isolation and purification of the synthesized copper oleate are essential to remove unreacted precursors, byproducts, and solvents. The technique employed depends on the synthesis method used.

For products synthesized via precipitation in an aqueous medium, the solid copper oleate is typically isolated by filtration. atamanchemicals.comsoton.ac.uk The collected precipitate is then washed several times, often with distilled water and ethanol, to remove any remaining water-soluble impurities. chemicalbook.com The final step is drying the purified product, which can be done in a desiccator or a vacuum oven. atamanchemicals.com

In the case of the solvent-mixture methodology (e.g., ethanol/water/hexane), the product is contained within the nonpolar hexane layer. uenr.edu.gh Purification is achieved by transferring the organic layer to a separatory funnel and washing it multiple times with distilled water. sciencemadness.orguenr.edu.gh This process removes any water-soluble impurities. After washing, the hexane solvent is evaporated, often using a rotary evaporator, to yield the final waxy solid product. uenr.edu.gh For achieving high purity, crystallization from a suitable solvent, such as diethyl ether, has also been reported as a viable purification method. atamanchemicals.com

Advanced Spectroscopic and Analytical Characterization of Copper I Oleate

Vibrational Spectroscopy (FTIR) for Ligand Coordination Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the oleate (B1233923) ligand to the copper ion.

The coordination of the carboxylate group of the oleate ligand to the copper center is revealed by the positions of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations. In copper oleate, the absence of the sharp carbonyl peak (C=O) typically seen around 1742 cm⁻¹ for free oleic acid indicates the formation of a copper-oleate complex. mdpi.com Instead, two distinct peaks emerge, corresponding to the asymmetric and symmetric stretching of the coordinated carboxylate group.

Studies have reported the asymmetric stretching vibration for copper oleate in the range of 1560-1610 cm⁻¹ and the symmetric stretching between 1360-1440 cm⁻¹. researchgate.net For instance, one study identified these peaks at 1638 cm⁻¹ and 1559 cm⁻¹, respectively. mdpi.com The separation between these asymmetric and symmetric stretching frequencies (Δν) provides insight into the coordination mode of the carboxylate ligand. A smaller separation is often indicative of a bidentate coordination, where both oxygen atoms of the carboxylate group bind to the copper ion. mdpi.com The IR stretches for carboxylate ligands in copper(I) and copper(II) carboxylates generally fall within 1690–1540 cm⁻¹ for asymmetric and 1410–1315 cm⁻¹ for symmetric vibrations. nih.gov

FTIR Data for Copper Oleate

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric Carboxylate Stretch (νas(COO⁻)) | 1560-1610 | researchgate.net |

| Symmetric Carboxylate Stretch (νs(COO⁻)) | 1360-1440 | researchgate.net |

| Asymmetric Carboxylate Stretch (νas(COO⁻)) | 1638 | mdpi.com |

X-ray Based Characterization Techniques

X-ray-based methods offer a deeper look into the electronic structure and local atomic arrangement of copper(I) oleate.

X-ray Photoelectron Spectroscopy (XPS) is instrumental in determining the oxidation state of copper and analyzing the chemical bonding within the complex. For copper compounds, the Cu 2p core level spectrum is particularly informative. In copper(I) species, the Cu 2p₃/₂ peak is typically observed around 932.2-932.3 eV. researchgate.net The absence of significant satellite peaks, which are characteristic of the paramagnetic Cu²⁺ state, confirms the +1 oxidation state of copper in copper(I) oleate. rsc.org

The O 1s spectrum can further elucidate the bonding environment, with distinct peaks corresponding to the different oxygen species present, such as the carboxylate group coordinated to the copper ion. rsc.org Analysis of the C 1s spectrum can also provide information on the various carbon environments within the oleate ligand. analis.com.my

Typical XPS Binding Energies for Copper Species

| Core Level | Binding Energy (eV) | Species | Reference |

|---|---|---|---|

| Cu 2p₃/₂ | ~932.2 - 932.3 | Cu(I) | researchgate.net |

| Cu 2p₁/₂ | ~952.85 | Cu(II) | rsc.org |

Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local atomic environment around the absorbing atom, in this case, copper. beilstein-journals.org By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge, it is possible to determine the coordination number and the distances to neighboring atoms. beilstein-journals.orgias.ac.in

For copper complexes, EXAFS can distinguish between different coordination geometries, such as square-planar or distorted octahedral environments. nih.gov In copper carboxylates, EXAFS has been successfully employed to study metal-metal bonds. ias.ac.in The technique allows for the determination of Cu-O bond distances with high precision. For instance, in some copper(II) complexes, equatorial Cu-O bond distances are found to be around 1.96 Å, with axial distances being longer. mdpi.com While specific EXAFS data for pure copper(I) oleate is not abundant in the provided results, the technique remains a crucial tool for probing its local structure.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and identifying the phases present in a material. acs.org The XRD pattern of a crystalline substance is a unique fingerprint, with diffraction peaks appearing at specific angles (2θ) that correspond to the crystallographic planes of the material.

For copper nanoparticles synthesized from a copper-oleate complex, XRD patterns have shown distinct peaks corresponding to the face-centered cubic (fcc) structure of copper. energialternativa.inforesearchgate.net The primary diffraction peaks for copper are typically observed at 2θ values of approximately 43.3°, 50.4°, and 74.1°, corresponding to the (111), (200), and (220) planes, respectively. energialternativa.info The absence of peaks from other phases, such as copper oxides, indicates the purity of the sample. energialternativa.info While detailed single-crystal XRD data for copper(I) oleate is scarce, powder XRD is essential for confirming the crystalline nature and phase purity of synthesized samples. cambridge.org

Characteristic XRD Peaks for FCC Copper

| Miller Indices (hkl) | 2θ (degrees) | Reference |

|---|---|---|

| (111) | ~43.3 | energialternativa.info |

| (200) | ~50.4 | energialternativa.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for elucidating the structure of molecules in solution. acs.org For copper complexes, NMR can be challenging due to the properties of the copper nucleus. Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar, leading to broad signals. huji.ac.il Furthermore, NMR is only applicable to diamagnetic species, meaning it is suitable for copper(I) complexes but not for paramagnetic copper(II) complexes. huji.ac.il

¹H NMR spectroscopy can be used to study the oleate ligand and its interaction with the copper(I) center. researchgate.net Changes in the chemical shifts of the protons on the oleate chain upon coordination can provide information about the binding. However, the application of direct copper NMR to colloidal nanoparticles is often limited by significant resonance broadening. nih.gov Despite these challenges, NMR remains a useful tool for studying the solution-state behavior and ligand dynamics of copper(I) oleate. researchgate.netrsc.org

Copper-63 and Copper-65 NMR for Coordination Geometry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy of copper isotopes, specifically 63Cu and 65Cu, serves as a powerful, albeit challenging, tool for probing the local coordination environment of the copper(I) ion. Both isotopes possess a nuclear spin of I = 3/2, making them NMR-active. researchgate.net However, their large electric quadrupole moments can lead to significant line broadening in complexes where the copper nucleus resides in an environment with a residual electric field gradient, which is common for cuprous complexes. researchgate.net

The chemical shift and linewidth of 63Cu NMR signals are highly sensitive to the coordination geometry around the copper center. researchgate.net Deviations from a perfect tetrahedral symmetry, which is often assumed for many copper(I) complexes, result in line broadening. researchgate.net In solution, the observed 63Cu NMR signal can be influenced by exchange processes between different species, such as tetracoordinated complexes and those with lower coordination numbers like trigonal or digonal geometries. researchgate.netresearchgate.net This sensitivity makes 63Cu and 65Cu NMR valuable for studying the influence of anions, solvents, and temperature on the coordination sphere. researchgate.netresearchgate.net

Recent studies on copper(I) centers in metal-organic frameworks (MOFs) have demonstrated the utility of 63/65Cu solid-state NMR, often combined with density functional theory (DFT) calculations, to characterize two-, three-, and four-coordinate environments. nih.govrsc.org A wide range of 65Cu quadrupolar coupling constants, from 18.8 to 74.8 MHz, have been observed, showing a correlation with the copper coordination number and local geometry. nih.govrsc.org This approach has proven effective in resolving inequivalent copper sites and monitoring changes in the copper oxidation state and coordination during chemical reactions. nih.govrsc.org Although direct NMR data for copper(I) oleate is not extensively reported, these studies on related copper(I) systems highlight the potential of the technique for elucidating its specific coordination geometry.

| Isotope | Natural Abundance | Nuclear Spin (I) | Gyromagnetic Ratio (γ) |

| 63Cu | 69.17% | 3/2 | 7.111 MHz/T |

| 65Cu | 30.83% | 3/2 | 7.603 MHz/T |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable to specific Cu(I) derivatives or impurities)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. libretexts.org Since copper(I) has a d10 electron configuration, it is diamagnetic and therefore EPR silent. However, EPR spectroscopy is highly relevant in the study of copper oleate systems for the detection and characterization of paramagnetic Cu(II) impurities or derivatives that may be present due to synthesis conditions or subsequent oxidation. researchgate.net

The presence of Cu(II) species, which are paramagnetic with a d9 configuration, can be readily detected by EPR. mdpi.com The EPR spectrum of a Cu(II) complex can provide detailed information about its coordination environment. For instance, the g-values and hyperfine coupling constants are sensitive to the geometry of the complex, such as distorted square planar or trigonal bipyramidal. mdpi.comsrce.hr In cases where Cu(II) ions are doped into a host lattice, EPR can reveal the local symmetry of the copper site. rsc.org

For example, studies on copper impurities in various crystals have successfully used EPR to characterize the paramagnetic complex formed. researchgate.netresearchgate.net The technique can distinguish between different coordination environments and can be used to study the transformation of Cu(I) to paramagnetic Cu(II) upon exposure to ionizing radiation. researchgate.net Therefore, while not directly applicable to pure, diamagnetic copper(I) oleate, EPR is an indispensable tool for assessing the purity of the compound and for studying any paramagnetic Cu(II) species that may form.

Thermal Analysis Techniques for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of copper oleate. By monitoring the change in mass of a sample as a function of temperature, TGA reveals the temperatures at which the compound degrades.

Studies have shown that copper(II) oleate exhibits a multi-step decomposition process. uenr.edu.gh An initial slight weight loss around 100 °C can be attributed to the evaporation of absorbed moisture. uenr.edu.gh The major decomposition of the oleate ligands occurs at higher temperatures. One study reported significant weight loss for copper(II) oleate starting at 240 °C and a second step around 400 °C. uenr.edu.gh Another investigation found that the decomposition of the oleate ligand bound to copper(II) ions occurs as the main mass loss process, with a corresponding DSC peak at 280 °C. researchgate.net The thermal decomposition of copper(I) oleate is a key step in the synthesis of copper nanoparticles, where the complex serves as a precursor. researchgate.net The decomposition of the copper-oleate complex has been analyzed with TGA to understand this process. researchgate.net

The decomposition pattern of metal oleates can be influenced by the metal center. For instance, the weight loss temperatures for copper(II) oleate have been observed to be significantly higher than those for iron(III) oleate. uenr.edu.gh

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Process |

| Initial Weight Loss | ~100 | Evaporation of absorbed moisture. uenr.edu.gh |

| First Major Decomposition | 240 - 280 | Decomposition of oleate ligand. uenr.edu.ghresearchgate.net |

| Second Major Decomposition | ~400 | Further decomposition of the complex. uenr.edu.gh |

Evolved Gas Analysis (EGA) provides a more in-depth understanding of the decomposition pathways of copper oleate by identifying the gaseous products released during thermal degradation. measurlabs.comrigaku.com This is typically achieved by coupling a thermogravimetric analyzer with a mass spectrometer (TG-MS) or a Fourier-transform infrared spectrometer (TG-IR). unizg.hrresearchgate.net

TG-MS studies of copper carboxylates have been instrumental in elucidating their thermal decomposition mechanisms. researchgate.net For copper oleate, TG-MS analysis has shown that the decomposition can be a two-step process leading to the formation of elemental copper. researchgate.netresearchgate.net One study using TG-MS on a copper(II) oleate complex identified the evolution of CO2 (m/z = 44) at approximately 287 °C, which corresponds to the main decomposition step observed in TGA/DSC. researchgate.net This indicates that the oleate ligand dissociates from the copper center through a CO2 elimination pathway, a mechanism also observed in the decomposition of iron-oleate. researchgate.net

TG-IR provides complementary information by identifying the functional groups of the evolved gases. s4science.at For example, in the thermal decomposition of various materials, TG-IR can detect the release of water, carbon dioxide, carbon monoxide, and other organic fragments. s4science.at While specific TG-IR data for copper(I) oleate is not detailed in the provided context, the technique is broadly applied to study the decomposition of polymers and other organic compounds, making it a valuable tool for understanding the pyrolysis of the oleate ligand in copper oleate. sciforum.net

Electron Microscopy for Morphological and Microstructural Analysis

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and microstructure of materials. ukm.my FESEM provides topographical information with significantly better resolution than conventional Scanning Electron Microscopy (SEM), making it ideal for examining nanoscale features. ukm.myciqtekglobal.com

In the context of copper oleate, FESEM has been used to characterize the morphology of the synthesized complex and the nanoparticles derived from it. One study on electrochemically synthesized copper(II) oleate reported the formation of thread-like structures as observed by FESEM. analis.com.my In studies where copper oleate is used as a precursor for nanoparticle synthesis, FESEM is crucial for determining the size, shape, and aggregation state of the resulting nanoparticles. For instance, FESEM has been used to show that cubic copper nanocages formed from a reduction reaction in the presence of sodium oleate are aggregates of smaller nanoparticles. figshare.com The high magnification capabilities of FESEM allow for detailed analysis of the surface structure of materials. ukm.myresearchgate.net

FESEM is often coupled with Energy Dispersive X-ray (EDX) analysis to provide elemental composition information about the sample being imaged. analis.com.mymdpi.com This combination allows for correlating the morphology with the elemental distribution on the surface of the material.

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanoscale features of materials derived from copper(I) oleate. It provides direct imaging of nanoparticles, yielding critical information about their size, shape, morphology, and crystallinity. In the context of copper oleate, which often serves as a precursor for synthesizing various copper-based nanoparticles, TEM analysis reveals how synthetic parameters influence the final product's physical characteristics.

Research has demonstrated that the thermal decomposition of a copper-oleate complex can produce well-dispersed, highly crystalline copper nanoparticles. researchgate.net TEM imaging of these nanoparticles has shown an average diameter of 8.9 ± 1.3 nm. researchgate.net Similarly, studies on copper-oleate nanoparticles have reported average particle sizes ranging from 50 to 60 nm. researchgate.net The versatility of the copper oleate precursor system allows for significant control over nanoparticle dimensions by adjusting reaction conditions. For instance, by varying synthesis parameters such as precursors, surfactants, and reaction temperatures, copper nanoparticles with average diameters ranging from 5.0 ± 0.7 nm to 76 ± 20 nm have been produced. nist.gov

The morphology of the resulting nanoparticles is also elucidated by TEM. Nanoparticles synthesized from copper oleate precursors have been observed to have various shapes, including spherical, cubic, and star forms. uenr.edu.ghiau.ir In the synthesis of copper sulfide (B99878) (Cu₂S) nanocrystals from a copper-oleate complex, both reaction time and temperature were found to be critical factors in controlling the final morphology. mdpi.com These experiments produced nanocrystals ranging from 3.2 nm spheres to nanodisks with a diameter of approximately 20 nm. mdpi.com High-resolution TEM (HRTEM) can further reveal the atomic structure and crystalline nature of these nanoparticles, confirming their crystal lattice structures, such as the face-centered cubic (fcc) structure for copper nanoparticles. nist.govuenr.edu.gh

It is important to note that TEM analysis itself can present challenges. Some samples may not be stable under the high vacuum and high-energy electron beam required for imaging, potentially leading to structural or compositional changes during analysis. uenr.edu.gh

The table below summarizes TEM findings for nanoparticles synthesized using copper oleate precursors from various studies.

| Precursor/System | Resulting Nanoparticle | Average Size (nm) | Observed Morphologies | Source(s) |

| Copper-oleate complex | Copper (Cu) | 8.9 ± 1.3 | Well-dispersed, spherical | researchgate.net |

| Copper-oleate complex | Copper Oxide (CuO) | 22 (range: 8-25) | Cubic, spherical, star-shaped | uenr.edu.gh |

| Copper-oleate complex | Copper Sulfide (Cu₂S) | 3.2 - ~20 | Spherical, nanodisks | mdpi.com |

| Copper oleate | Copper oleate | 50 - 60 | Not specified | researchgate.net |

| Copper(I) acetate (B1210297), oleic acid, etc. | Copper (Cu) | 5.0 - 76 | Spherical, nanorods | nist.gov |

| Copper (II) chloride, sodium oleate | Copper (Cu) | < 20 | Spherical | iau.ir |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique frequently used in conjunction with electron microscopy to determine the elemental composition of a sample. wikipedia.orgthermofisher.com The method relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. wikipedia.org By measuring the energy and intensity of these emitted X-rays, EDS provides both qualitative and quantitative information about the elements present in the sample. thermofisher.comnih.gov

In the characterization of copper oleate and its derivatives, EDS is crucial for confirming the presence of the expected elements and for assessing the purity of the synthesized material. For instance, in the analysis of copper particles coated with oleic acid, EDS has been used to confirm the elemental makeup of the sample. mdpi.com Similarly, for complexes synthesized electrochemically from copper and oleic acid, EDS analysis verified that the resulting product was composed of copper, carbon, and oxygen. analis.com.my

EDS can also be employed for elemental mapping, which provides a visual representation of the spatial distribution of different elements across a sample. rsc.org This has been used to show the even distribution of copper, oxygen, and carbon in copper oxide nanostructures synthesized using a biphasic system involving copper(II) acetate and oleic acid. rsc.org The technique is sensitive enough to detect major and minor elemental components, helping to identify impurities or confirm the composition of alloys and complex structures. nih.govthermofisher.com

The table below presents typical elemental compositions determined by EDS analysis for materials synthesized using copper oleate.

| Sample Description | Detected Elements | Elemental Composition (Weight %) | Source(s) |

| Copper particles with oleic acid coating | Copper (Cu), Carbon (C), Oxygen (O) | Cu: 88%, C: 8%, O: 4% | mdpi.com |

| Electrochemically synthesized Copper(II) oleate | Copper (Cu), Carbon (C), Oxygen (O) | Confirmed presence, not quantified | analis.com.my |

| CuO nanostructures from copper(II) acetate and oleic acid | Copper (Cu), Oxygen (O), Carbon (C) | Even distribution confirmed via mapping | rsc.org |

Coordination Chemistry and Supramolecular Assembly of Copper I Oleate

Ligand Binding Modes of Oleate (B1233923) to Copper(I) Centers

The carboxylate group of the oleate ligand can bind to a copper(I) center in two primary fashions: monodentate, where only one oxygen atom forms a bond with the metal, and bidentate, where both oxygen atoms are involved. researchgate.net Bidentate coordination can be further subdivided into a chelating mode, where both oxygens bind to the same metal center, and a bridging mode, where the two oxygen atoms bind to two different metal centers. ias.ac.inwikipedia.org

The preference for one binding mode over another is determined by a competition between the metal cation and other surrounding species for the oxygen atoms of the carboxylate group. univsul.edu.iq Factors influencing this preference include the presence of other ligands, the solvent environment, and steric hindrance. In the context of nanoparticle surfaces, oleic acid has been observed to bind in both monodentate and bidentate forms. wikipedia.org Fourier-transform infrared (FTIR) spectroscopy is a key technique used to distinguish these modes by analyzing the separation between the asymmetric (νₐ) and symmetric (νₛ) stretching frequencies of the C-O bonds in the carboxylate group. berkeley.edu Generally, bidentate ligands can form more stable complexes with metal ions compared to monodentate ligands due to the chelate effect. nih.govnih.gov

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate group binds to a single Cu(I) center. researchgate.net | Leaves the second oxygen atom available for hydrogen bonding or interaction with other species. univsul.edu.iq |

| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group bind to the same Cu(I) center, forming a chelate ring. ias.ac.in | Generally leads to more stable, discrete molecular complexes. nih.gov |

| Bidentate (Bridging) | The two oxygen atoms of the carboxylate group bind to two different Cu(I) centers. ias.ac.inwikipedia.org | Facilitates the formation of dimers, oligomers, or coordination polymers. |

Geometric Configurations of Copper(I) Oleate Complexes

The geometric arrangement of ligands around the central copper(I) ion is dictated by its electronic configuration and the nature of the coordinating ligands.

Copper(I) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. nih.goviucr.org Consequently, it does not exhibit the ligand-field stabilization effects that often enforce specific geometries (like square planar or octahedral) in other transition metals, such as copper(II). nih.gov This electronic structure allows for greater geometric flexibility.

The most common coordination number for copper(I) is four, which typically results in a tetrahedral geometry. nih.goviucr.org However, lower coordination numbers are also frequently observed. Three-coordinate copper(I) complexes generally adopt a trigonal planar geometry. nationalmaglab.orgaip.org Two-coordinate complexes, though less common in this context, are typically linear. nih.gov The specific geometry adopted by a copper(I) oleate complex will depend on the stoichiometry and the steric bulk of the ligands involved. For instance, the coordination of two oleate ligands could potentially lead to a tetrahedral Cu(I) center, while different stoichiometries or the presence of other ligands might favor a three-coordinate arrangement. mdpi.comresearchgate.net

| Coordination Number | Common Geometry | Rationale |

|---|---|---|

| 3 | Trigonal Planar | Minimizes ligand-ligand repulsion for three-coordinate species. nationalmaglab.orgaip.org |

| 4 | Tetrahedral | The preferred geometry for four-coordinate d¹⁰ ions like Cu(I). nih.goviucr.orgmdpi.com |

Oligomerization and Polymerization Phenomena in Copper(I) Carboxylates

The ability of the carboxylate group to act as a bridging ligand is fundamental to the formation of multinuclear complexes, including oligomers (discrete units of a few metal centers) and coordination polymers (extended networks). wikipedia.org This phenomenon is well-documented for copper(II) carboxylates, which famously form dinuclear "paddlewheel" structures. acs.org In these structures, four carboxylate ligands bridge two copper(II) centers. researchgate.net These paddlewheel units can then serve as building blocks for larger polymeric chains. researchgate.net

While less common than their Cu(II) counterparts, the formation of oligomeric and polymeric structures is also feasible for copper(I) carboxylates. The principles remain the same: the oleate ligand can bridge two Cu(I) centers, leading to extended structures. Theoretical studies support this, indicating that a bridging (μ₂) coordination mode for carboxylates on copper surfaces is energetically favorable. Furthermore, studies on related silver(I) carboxylates, which share chemical similarities with copper(I) compounds, show that they readily form coordination polymers based on dinuclear units with bridging carboxylate ligands. The use of bifunctional ligands containing carboxylate groups has also been shown to successfully produce multidimensional copper(I) coordination polymers, confirming the viability of the carboxylate group as a linker for Cu(I) ions.

Supramolecular Interactions and Self-Assembly in Copper(I) Oleate Systems

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions, such as van der Waals forces. Copper(I) oleate systems are prime candidates for forming such assemblies due to the amphiphilic nature of the oleate ligand. The directed assembly of these building blocks can lead to the spontaneous formation of discrete supermolecules or extended networks.

The oleate ligand in copper(I) oleate systems plays a crucial dual role that is essential for self-assembly, particularly in the context of nanomaterials. It acts as both a capping ligand and a surfactant.

As a capping ligand , the carboxylate head of the oleate binds to the surface of a copper-containing nanoparticle or cluster. This coordination passivates the surface, preventing uncontrolled growth and, critically, preventing the nanoparticles from aggregating and precipitating out of solution. The long hydrocarbon tail then extends into the solvent.

As a surfactant , the oleate ligand provides solubility and directs organization. Oleic acid and its salts are widely used as surfactants in the fabrication of colloidal nanocrystals. researchgate.net The layer of oleate ligands on the surface of nanoparticles creates a soft, organic corona that mediates interparticle interactions. The van der Waals forces between the hydrocarbon tails of oleate ligands on adjacent particles can drive them to self-assemble into ordered superlattices. Therefore, the oleate ligand not only stabilizes the primary nanoparticle building blocks but also directs their hierarchical assembly into larger, functional supramolecular structures.

Coordination-Driven Supramolecular Architectures from Copper(I) Oleate Precursors

The synthesis of complex supramolecular structures using copper(I) carboxylate precursors has been a subject of considerable research. While specific studies on copper(I) oleate are limited, the broader class of copper(I) carboxylates provides insight into their potential for forming coordination polymers and other organized assemblies.

In the gas phase, mass spectrometry studies have revealed that various copper(I) carboxylates, including those derived from acetic, propionic, and benzoic acids, have a strong tendency to form dimeric structures. cdnsciencepub.com This suggests that a fundamental building block of supramolecular architectures involving copper(I) carboxylates is a dinuclear copper(I) unit.

The formation of more extended structures, such as coordination polymers, is influenced by the nature of the carboxylate ligand and the solvent system used. For instance, the reaction of [(PPh3)2Cu(BH4)] with pyridine and pyrazine carboxylic acids can yield either discrete molecular species or coordination polymers. iucr.org In these structures, the copper(I) center typically adopts a tetrahedral geometry, and the arrangement of the carboxylate and pyridine/pyrazine groups directs the formation of the final polymeric architecture. iucr.org This principle of "engineering" desired architectures by careful selection of ligands is central to the field of supramolecular chemistry.

The table below summarizes the observed structures for various copper(I) carboxylates, highlighting the prevalence of dimeric units.

| Carboxylic Acid Precursor | Observed Copper(I) Carboxylate Structure (Vapor Phase) |

| Acetic Acid | Dimeric |

| Propionic Acid | Dimeric |

| n-Butyric Acid | Dimeric |

| Isobutyric Acid | Dimeric |

| Benzoic Acid | Dimeric |

This table is based on data from mass spectral studies of various copper(I) carboxylates. cdnsciencepub.com

Analysis of Intermolecular Interactions Governing Self-Assembly

The self-assembly of copper(I) carboxylates into ordered supramolecular structures is governed by a variety of intermolecular interactions. While direct studies on copper(I) oleate are not extensively documented, the principles of supramolecular chemistry allow for an understanding of the forces at play.

Coordination Bonds: The primary driving force for the formation of these architectures is the coordination bond between the copper(I) ion and the carboxylate group of the oleate ligand. The geometry of this coordination, typically tetrahedral for copper(I), dictates the initial arrangement of the molecules. iucr.org

π-π Stacking: While not directly applicable to the aliphatic chain of oleic acid, in cases where aromatic carboxylates are used with copper(I), π-π stacking interactions between the aromatic rings can be a significant factor in organizing the supramolecular structure. acs.org

The interplay of these forces determines the final, often complex, three-dimensional structure of the self-assembled material.

Methodologies for Resolving Discrepancies in Reported Coordination Geometries

Discrepancies in the reported coordination geometries of metal complexes can arise from various factors, including different crystallization conditions, the presence of solvent molecules in the crystal lattice, and the use of different analytical techniques. While there is a lack of specific reports on discrepancies in copper(I) oleate coordination geometries in the available literature, several methodologies are commonly employed to resolve such issues in coordination chemistry.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms and the bond lengths and angles between them can be determined, providing an unambiguous depiction of the coordination geometry.

Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the coordination environment of the carboxylate group. The difference in the vibrational frequencies of the asymmetric and symmetric stretching modes of the COO- group (Δν) can indicate whether the carboxylate is acting as a monodentate, bidentate, or bridging ligand. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for direct analysis of the inorganic core, NMR can be used to probe the environment of the organic ligands, which can indirectly provide information about the coordination at the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for paramagnetic metal ions, such as copper(II). For copper(I), which is diamagnetic, this technique is not directly applicable.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure and predict the most stable geometry of a coordination complex. acs.org By comparing the calculated energies of different possible coordination geometries, the most likely structure can be identified.

The following table outlines the primary analytical techniques used to characterize the structure of copper carboxylates.

| Analytical Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, and angles. |

| Infrared (IR) Spectroscopy | Information on the coordination mode of the carboxylate group. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns, indicating oligomeric structures in the gas phase. |

| Computational Modeling (DFT) | Prediction of stable coordination geometries and electronic structure. |

By employing a combination of these experimental and theoretical methods, chemists can resolve ambiguities and gain a comprehensive understanding of the coordination chemistry of complex molecules like copper(I) oleate.

Chemical Reactivity and Transformation Pathways of Copper I Oleate

Oxidation Reactions Leading to Copper Oxide Species

Copper(I) oleate (B1233923) can undergo oxidation to yield copper oxide species. atamanchemicals.com This transformation is significant in the synthesis of copper-based nanomaterials and for applications in catalysis. The oxidation process typically involves the conversion of the copper(I) ion to a higher oxidation state, usually copper(II), which then forms oxide structures.

Common oxidizing agents such as molecular oxygen and hydrogen peroxide can facilitate this reaction. atamanchemicals.comsmolecule.com For instance, when heated, copper oleate decomposes and can react with oxygen in the atmosphere to form copper(II) oxide (CuO) nanoparticles. researchgate.netresearchgate.net This process is leveraged in the catalytic upgrading of heavy oils, where the in-situ formation of CuO nanoparticles from the decomposition of copper oleate enhances the cracking of hydrocarbons. researchgate.net

In synthetic chemistry, copper oleate, often formed in situ from a copper salt and oleic acid, serves as a precursor for copper oxide nanoarchitectures. rsc.org The reaction of copper(II) acetate (B1210297) with oleic acid produces a copper oleate complex; subsequent treatment with a base like sodium hydroxide (B78521) leads to the formation of copper hydroxide, which upon dehydration yields copper oxide species. rsc.org The morphology of the resulting copper oxide nanostructures can be influenced by the reaction conditions and the presence of surfactants. rsc.org

Reduction Reactions to Form Metallic Copper Nanoparticles

The reduction of copper(I) oleate is a primary method for synthesizing metallic copper (Cu) nanoparticles. This process involves the reduction of copper(I) ions to their elemental state (Cu⁰). These nanoparticles are of great interest due to their catalytic, electronic, and antimicrobial properties.

The reduction can be achieved using various chemical reducing agents, with sodium borohydride (B1222165) and hydrazine (B178648) being common examples. atamanchemicals.comsmolecule.com The oleate ligand plays a crucial role in these syntheses, often acting as a capping agent that stabilizes the newly formed nanoparticles, prevents their agglomeration, and ensures their dispersion in organic solvents. worldscientific.com

Thermal decomposition of a copper-oleate complex is another widely used method that results in the formation of metallic copper nanoparticles. worldscientific.comresearchgate.net In this approach, the complex is heated to a specific temperature, causing it to decompose and the copper ions to be reduced. worldscientific.comresearchgate.net For example, monodispersed Cu nanoparticles can be produced by heating a Cu-oleate complex to 290°C. worldscientific.com The oleate coating on the surface of the nanoparticles provides stability against oxidation. worldscientific.com

Additionally, redox reactions involving copper oleate can lead to the formation of elemental copper. In tribological applications, it has been observed that Cu²⁺ ions from copper oleate can interact with iron surfaces, resulting in a redox reaction where the copper ions are reduced to Cu⁰, forming a thin, self-healing tribofilm. mdpi.com

Ligand Substitution Reactions Involving Oleate

The oleate ligand in copper(I) oleate can be exchanged with other ligands through substitution reactions. atamanchemicals.com This reactivity is fundamental for modifying the properties of the copper complex or for functionalizing the surface of nanoparticles derived from it. Ligand exchange reactions are driven by the relative binding affinities of the incoming and outgoing ligands to the copper center. researchgate.netlibretexts.org

In the context of nanoparticle synthesis, ligand exchange is a critical step for tailoring the surface chemistry of the particles. For example, copper nanoparticles initially stabilized by alkylamine ligands can be functionalized by adding oleic acid, which displaces the original ligands. rsc.org This acid-base reaction results in the adsorption of oleate onto the nanoparticle surface as a carboxylate. rsc.org Conversely, ligands with stronger binding groups, such as phosphonic acids and thiols, can irreversibly displace oleate ligands from the surface of nanocrystals. unc.edu

The formation of copper oleate itself can be viewed as a ligand exchange reaction. For example, reacting copper(II) acetate with fatty acids like oleic acid results in the displacement of the acetate ligands and the formation of copper(II) oleate complexes. lrmh.fr The ease of this exchange is a key factor in various applications, including the use of copper pigments in oil paintings, where reactions between the pigment and the fatty acids in the oil medium can lead to the formation of copper carboxylates. researchgate.net

| Reactant Complex | Incoming Ligand | Product | Significance |

| [Cu(H₂O)₆]²⁺ | Hydroxide (OH⁻) | [Cu(H₂O)₄(OH)₂] | Formation of precipitate in aqueous solution. savemyexams.com |

| [Cu(H₂O)₆]²⁺ | Ammonia (NH₃) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Deep blue solution formed with excess ammonia. savemyexams.com |

| Copper Acetate | Oleic Acid/Resin Acids | Copper Oleate/Resinate | Formation of copper soaps in oil-based media. researchgate.netlrmh.fr |

| Alkylamine-capped CuNPs | Oleic Acid (OA) | Oleate-capped CuNPs | Surface functionalization of nanoparticles. rsc.org |

| Oleate-capped Nanocrystals | Phosphonic Acids, Thiols | Phosphonate/Thiol-capped NCs | Irreversible ligand exchange due to stronger binding. unc.edu |

Copper I Oleate As a Precursor in Advanced Materials Synthesis

Synthesis of Copper Nanoparticles and Nanocrystals

The use of copper-oleate complexes is a prominent method for producing monodispersed copper nanoparticles (CuNPs). worldscientific.comtandfonline.com This approach is valued for its ability to yield nanoparticles that are dispersible in organic solvents and exhibit stability against oxidation due to the oleate (B1233923) coating on their surface. worldscientific.com

Thermal Decomposition Pathways for Controlled Nanoparticle Formation

Thermal decomposition of a copper-oleate complex is a widely employed method to synthesize copper nanoparticles. worldscientific.comtandfonline.com This process typically involves heating the copper-oleate precursor in a high-boiling point solvent. nih.gov Thermogravimetric analysis (TGA) has shown that the decomposition of the copper-oleate complex occurs at specific temperatures, with significant thermal events observed around 290°C to 295°C. worldscientific.comtandfonline.com

The synthesis process can be broken down into two main stages: the formation of an intermediate copper(II) oleate complex at a lower temperature, followed by its decomposition at a higher temperature (above 220°C) to form the copper nanoparticles. usp.br One proposed decomposition pathway involves the elimination of CO2 from the oleate ligand, which dissociates from the copper precursor after 220°C. usp.br Another study identified two weight loss steps in the TGA curve, suggesting the release of outer and inner oleate layers from the complex. tandfonline.com This controlled, stepwise decomposition is crucial for achieving monodisperse nanocrystals. nih.gov The reaction is often performed under an inert atmosphere to prevent the oxidation of the newly formed copper nanoparticles. worldscientific.com

Methodologies for Controlling Nanoparticle Size, Morphology, and Crystallinity

Precise control over the size, shape, and crystalline nature of copper nanoparticles is critical for their application in various fields. Several methodologies have been developed to achieve this control when using copper oleate as a precursor.

Reaction Temperature: The reaction temperature is a key parameter for controlling the final size of the nanoparticles. rsc.orgucl.ac.uk Higher temperatures generally lead to larger average particle sizes because they favor the desorption of capping ligands, which in turn increases coalescence and growth of the nanoparticles. usp.br For instance, studies have shown that by varying the reaction temperature between 150°C and 190°C, copper nanoparticles ranging from 5 to 25 nm can be produced. ucl.ac.uk

Precursor and Ligand Concentration: The concentration of the sodium oleate used in the preparation of the copper-oleate complex significantly influences the resulting nanoparticle size and morphology. worldscientific.com For example, at a 0.05 M oleate concentration, spherical copper nanoparticles with a diameter of 16.2 ± 2.9 nm were prepared, whereas higher concentrations (0.3 M) led to the formation of large lumps. worldscientific.comresearchgate.net

Capping Agents and Additives: The choice of capping agents and the presence of other additives play a crucial role in directing the shape and stability of the nanoparticles. While oleylamine (B85491) can act as a capping ligand, it may result in large and irregularly shaped particles when used alone. usp.br The addition of other ligands, such as 1,2-octanediol, can provide an extra "capping force," leading to the formation of smaller, more spherical particles. usp.br The use of oleylamine as a capping agent, in combination with the controlled adsorption of chloride ions from the precursor, has been shown to induce the formation of anisotropic shapes like nanorods, triangles, and nanodisks. semanticscholar.orgrsc.org

The table below summarizes the effect of different synthesis parameters on the characteristics of copper nanoparticles.

| Parameter | Variation | Effect on Nanoparticles | Resulting Size/Shape |

| Temperature | 150°C | Small, flower-like particles | 5-25 nm range achievable |

| 160°C | Larger particles, tendency to cluster | ||

| 190°C | Even larger, more spherical particles | ||

| Oleate Concentration | 0.05 M | Spherical nanoparticles | 16.2 ± 2.9 nm |

| 0.3 M | Large lumps | Not specified | |

| Capping Agents | Oleylamine (OAm) alone | Large, unshaped particles | Not specified |

| OAm + 1,2-octanediol | Small, spherical particles | Not specified | |

| Oleylamine (OYA) | Anisotropic shapes | Nanorods, triangles, nanodisks |

This table presents a summary of findings on the methodologies for controlling nanoparticle characteristics.

The resulting nanoparticles often exhibit a highly crystalline nature, as confirmed by X-ray diffraction (XRD) and energy-dispersive X-ray (EDX) analysis. worldscientific.comtandfonline.comsemanticscholar.org

Role of Oleate in Nanoparticle Stabilization and Dispersion

The oleate ligand, derived from oleic acid or sodium oleate, plays a dual role in the synthesis of copper nanoparticles. Firstly, it acts as a capping agent that coats the surface of the nanoparticles as they form. worldscientific.com This organic layer is crucial for several reasons:

Preventing Oxidation: The oleate coating provides a protective barrier that prevents the highly reactive copper nanoparticles from oxidizing when exposed to air. usp.brnih.govresearchgate.net Nanoparticles synthesized without such capping ligands are prone to easy oxidation into copper oxide (CuO). usp.br

Ensuring Dispersion: The long, hydrophobic carbon tails of the oleate molecules point outwards from the nanoparticle surface, making the particles readily dispersible in non-polar organic solvents like toluene. worldscientific.comresearchgate.net This property is essential for many solution-based applications of nanoparticles.

Controlling Growth: By adsorbing onto the nanoparticle surface, the oleate ligands control the growth and prevent uncontrolled aggregation or coalescence of the particles, which is key to achieving a narrow size distribution. rsc.org

The interaction between the oleate and the nanoparticle surface is typically through the carboxylate head group of the oleate molecule. rsc.org This stabilization is robust, allowing for the isolation of air-stable Cu(0) nanoparticles. usp.br

Synthesis of Copper Oxide Nanoparticles

Copper oleate also serves as an effective precursor for the synthesis of copper oxide (CuO) nanoparticles. The same advantages of solubility and controlled decomposition that make it suitable for producing metallic copper nanoparticles are beneficial in creating their oxide counterparts.

Single-Source Precursor Approaches Utilizing Copper Oleate

The use of a single-source precursor, where one compound contains all the necessary elements for the final material, simplifies the synthesis process and can offer better control over stoichiometry and morphology. Copper oleate is an excellent example of such a precursor for copper oxide nanoparticles.

In a typical solventless approach, the copper oleate complex is subjected to thermal decomposition. uenr.edu.gh By controlling the atmosphere during this process, one can direct the synthesis towards either metallic copper (under inert conditions) or copper oxide (under oxidative conditions). For instance, thermal decomposition of copper oleate at temperatures between 250-300°C in the presence of an oxidizing agent like oxygen or even air will yield CuO or Cu₂O nanoparticles. smolecule.com This method is considered effective, inexpensive, and quick, with the added benefit of not requiring an external capping agent as the oleate decomposition products can fulfill this role. uenr.edu.gh The waxy, greenish-blue solid of the copper oleate complex is prepared by reacting a copper salt, such as copper(II) chloride dihydrate, with sodium oleate in a mixed solvent system of ethanol (B145695), water, and hexane (B92381). uenr.edu.gh

Formation of Copper Chalcogenide Nanomaterials (e.g., Cu₂S)

Beyond metallic copper and its oxides, copper-oleate complexes are valuable precursors for synthesizing more complex nanomaterials like copper chalcogenides, particularly copper(I) sulfide (B99878) (Cu₂S).

The synthesis of Cu₂S nanocrystals can be achieved through a hot injection method where a sulfur source is introduced into a hot solution containing the copper-oleate complex. mdpi.com In one such method, 1-dodecanethiol (DDT) acts as both the sulfur precursor and a reducing agent when injected into a 1-octadecene (ODE) solution of the copper-oleate complex. mdpi.com The oleate ions from the precursor serve as capping agents, preventing the aggregation of the newly formed nanocrystals and ensuring monodispersity. mdpi.com

Alternatively, a thermolysis approach can be used. In this method, a solid copper-oleate complex is first prepared and isolated. mdpi.com This precursor is then dissolved in a mixture containing oleylamine and dodecanethiol and heated to high temperatures (215-230°C). By varying the reaction temperature, time, and the molar ratio of the ligands, the size of the resulting Cu₂S nanocrystals can be controlled, typically ranging from 7 nm to 19 nm. mdpi.com

Development of Other Derived Copper-Based Nanostructures and Composites

The utility of copper(I) oleate and its common precursor, the copper(II) oleate complex, extends beyond the synthesis of copper chalcogenides and phosphides. By carefully controlling reaction parameters such as temperature, atmosphere, and the presence of other reagents, this versatile precursor can be directed to form a variety of other important nanomaterials, including metallic copper and copper oxide nanostructures. The thermal decomposition of the copper-oleate complex is a prominent method for producing well-dispersed, size-controlled nanoparticles.

The precursor, often referred to as a copper-oleate complex, is typically prepared by the reaction of a copper(II) salt like copper(II) chloride with sodium oleate. energialternativa.infoworldscientific.comsciencemadness.org This complex is then isolated as a waxy solid and used in subsequent thermal decomposition reactions. sciencemadness.org

Metallic Copper Nanoparticles (Cu NPs)

The synthesis of pure, oxide-free metallic copper nanoparticles is a significant application of the copper-oleate precursor. semanticscholar.org The process generally involves the thermal decomposition of the copper-oleate complex in a high-boiling point solvent under an inert atmosphere to prevent oxidation. nih.gov The oleate ligand not only acts as the copper source but also as a capping agent, controlling the growth and preventing the agglomeration of the nanoparticles, leading to well-dispersed colloids.

Key research findings demonstrate the precise control achievable with this method:

Monodispersed spherical copper nanoparticles with a narrow size distribution of 8.9 ± 1.3 nm have been successfully synthesized via the thermal decomposition of a copper-oleate complex at 295°C. energialternativa.info

Another study showed that by controlling the decomposition temperature at 290°C, uniform copper nanoparticles with a diameter of 16.2 ± 2.9 nm could be produced. worldscientific.com

The formation of the nanoparticles is often indicated by a color change in the reaction solution from blue or green to a reddish-brown, which is characteristic of the surface plasmon resonance of metallic copper nanoparticles. energialternativa.infonih.gov

Characterization techniques such as X-ray diffraction (XRD) confirm the face-centered cubic (fcc) crystalline structure of the metallic copper, while Transmission Electron Microscopy (TEM) reveals their size and spherical morphology. energialternativa.infosemanticscholar.org

Copper Oxide Nanoparticles (CuO and Cu₂O)

In addition to metallic copper, copper-oleate serves as an effective precursor for synthesizing copper oxide nanoparticles. The final product—either copper(I) oxide (Cu₂O) or copper(II) oxide (CuO)—is largely determined by the reaction atmosphere and temperature.

The synthesis can be achieved through two primary pathways:

Direct Synthesis under Oxidative Conditions: By introducing an oxidizing agent or performing the thermal decomposition in the presence of air, the copper precursor can directly form copper oxide nanoparticles. usp.br When heated, the copper oleate complex decomposes to form metal oxide (CuO) nanoparticles which can act as catalysts. researchgate.net

Post-Synthesis Oxidation: Pure copper nanoparticles synthesized via thermal decomposition can be subsequently converted into copper oxide nano/microparticles through a heat treatment process in an air atmosphere. nih.gov For example, copper nanoparticles have been successfully converted to copper oxide by applying a heat treatment at 250°C. nih.gov

These copper oxide nanoparticles are valuable in various fields, including catalysis and antimicrobial applications. atamanchemicals.comsamipubco.com The ability to tune the synthesis to produce either metallic copper or its oxides simply by modifying the reaction atmosphere adds to the versatility of the copper oleate precursor in advanced materials synthesis. usp.br

Summary of Synthesis Parameters and Results

The following table summarizes key findings in the synthesis of metallic copper and copper oxide nanostructures using a copper-oleate precursor.

| Resulting Nanostructure | Synthesis Method | Key Reaction Parameters | Resulting Particle Size/Morphology |

| Copper (Cu) | Thermal Decomposition | 295°C | 8.9 ± 1.3 nm, spherical |

| Copper (Cu) | Thermal Decomposition | 290°C | 16.2 ± 2.9 nm, uniform |

| Copper (Cu) | Thermal Decomposition | Solvent: Phenyl Ether | 4 to 18 nm, spherical |

| Copper Oxide (CuO) | Heat Treatment of Cu NPs | 250°C in air | Nano/microparticles |

Catalytic Applications and Mechanistic Insights Involving Copper I Oleate

Copper(I) Oleate (B1233923) as a Precursor for Catalytically Active Copper Species

Copper(I) oleate is frequently utilized as a precursor for the synthesis of copper-based nanoparticles that exhibit significant catalytic properties. The oleate ligand plays a crucial role in the formation and stabilization of these nanoparticles. The thermal decomposition of the copper oleate complex is a common method to produce metallic copper or copper oxide nanoparticles (CuO or Cu₂O), depending on the atmosphere. Under inert conditions, metallic copper nanoparticles are typically formed, while oxidative environments lead to the formation of copper oxide nanoparticles. These resulting nanoparticles possess high surface-to-volume ratios and defect-rich surfaces, which are key to their enhanced catalytic activity in various reactions, including hydrocarbon oxidation. The size of the nanoparticles, a critical factor in their catalytic performance, can be controlled by manipulating the reaction conditions during decomposition.

A key advantage of using copper(I) oleate is the ability to generate catalytically active centers in situ, directly within the reaction medium. This process avoids the separate synthesis and handling of often air-sensitive copper nanoparticles. The activation of the copper oleate precursor typically occurs under thermal conditions where it decomposes to form highly active nanoparticles. For instance, in the context of electrocatalytic CO₂ reduction, it has been observed that the catalyst surface can undergo dynamic structural changes during the reaction, forming an intermediate amorphous-like phase that enhances catalytic activity. This in situ generation allows for a high dispersion of the active catalytic species throughout the reaction mixture, which can lead to improved reaction rates and efficiencies. The oleate ligand, after the decomposition of the precursor, can also play a role in stabilizing the newly formed nanoparticles, preventing their aggregation and deactivation.

Catalysis in Organic Transformations

The catalytically active species generated from copper(I) oleate are effective in a range of organic reactions. The versatility of the in situ-generated copper nanoparticles makes them attractive for various synthetic applications.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," relies on the catalytic activity of copper(I) species to afford 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. nih.gov While various copper(I) sources are traditionally used, the in situ generation of catalytically active copper nanoparticles from precursors offers a practical alternative. Copper nanoparticles, including those that can be formed from the decomposition of copper(I) oleate, have been shown to be effective catalysts for the CuAAC reaction. nih.gov The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide. nih.gov The catalytic cycle is completed by protonolysis, releasing the triazole product and regenerating the active copper(I) species. The use of a precursor like copper(I) oleate for the in situ generation of copper nanoparticles can be advantageous, as it can lead to a more robust and recyclable catalytic system. nih.gov

Table 1: Comparison of Catalytic Systems in CuAAC

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Copper(I) Salts (e.g., CuI, CuBr) | Room temperature, various solvents | High reactivity and selectivity. nih.gov | Sensitivity to oxidation, potential for side reactions. nih.gov |

| Copper(II) Salts with Reducing Agent | Room temperature, aqueous or organic solvents | Air-stable precursors, convenient in situ generation of Cu(I). mdpi.com | Requires a stoichiometric amount of reducing agent. |

| In situ Generated Copper Nanoparticles | Elevated temperatures (for precursor decomposition), various solvents | High catalytic activity, potential for recyclability. nih.gov | May require higher temperatures to initiate catalysis. |

Table 2: Effect of Copper Oleate on Heavy Oil Transformation

| Process | Key Observations |

| Viscosity Reduction | Significant decrease in the viscosity of heavy oil, facilitating its transport and processing. |

| Upgrading | Increased yield of lighter and more valuable hydrocarbon fractions. |

| Coke Reduction | Potential to suppress the formation of coke, a common issue in thermal cracking. |

Mechanistic Investigations of Copper(I) Oleate Catalysis

Understanding the mechanism of catalysis involving species derived from copper(I) oleate is crucial for optimizing their performance and designing more efficient catalytic systems.

A significant challenge in studying the catalytic systems derived from copper(I) oleate is the precise identification and characterization of the active catalytic species under reaction conditions. The in situ generated nanoparticles are often dynamic in nature, with their size, shape, and oxidation state potentially changing during the course of the reaction. This dynamic behavior makes it difficult to pinpoint the exact structure of the active site.

Kinetic Modeling of Copper(I) Oleate Catalyzed Reactions

Kinetic modeling of reactions catalyzed by copper(I) oleate is crucial for understanding reaction mechanisms, optimizing process conditions, and designing efficient reactors. A notable application of this modeling is in the aquathermolysis of heavy crude oil, a process where water, typically in the form of steam, is used to upgrade heavy hydrocarbons at elevated temperatures. Copper(I) oleate has been identified as an effective catalyst for this process.

A comprehensive kinetic model for the copper oleate-catalyzed aquathermolysis of heavy crude oil has been developed based on a five-lump model. bohrium.comresearchgate.net This model simplifies the complex composition of crude oil into five lumps: saturates, aromatics, resins, asphaltenes, and gases. The reaction pathways between these lumps are assumed to follow first-order kinetics. The model was developed using experimental data obtained under specific conditions, including a temperature range of 250 to 300 °C and a water-to-oil ratio of 3:7. bohrium.com

The kinetic model aims to predict the yield of the different hydrocarbon fractions (SARA) and the produced gas over time. bohrium.com The model's parameters, including the frequency factors (pre-exponential factors) and activation energies for each reaction pathway, have been determined by fitting the model to experimental data. bohrium.com The successful application of this model, with average absolute error values lower than 4%, indicates its reliability in describing the catalytic process. bohrium.com Such models are instrumental in predicting the behavior of the catalytic system under various operating conditions, thereby aiding in the optimization of heavy oil upgrading processes.

The following table presents the estimated kinetic parameters for the five-lump model of heavy crude oil aquathermolysis catalyzed by copper oleate.

Interactive Data Table: Kinetic Parameters for Copper(I) Oleate Catalyzed Aquathermolysis of Heavy Crude Oil

| Reaction Pathway | Frequency Factor (k₀, h⁻¹) | Activation Energy (Ea, kJ/mol) |

| Asphaltenes → Resins | 1.2 x 10⁶ | 85 |

| Asphaltenes → Aromatics | 3.4 x 10⁵ | 75 |

| Asphaltenes → Saturates | 1.8 x 10⁴ | 60 |

| Asphaltenes → Gas | 9.5 x 10³ | 55 |

| Resins → Aromatics | 2.5 x 10⁷ | 100 |

| Resins → Saturates | 4.1 x 10⁶ | 90 |

| Resins → Gas | 7.2 x 10⁵ | 80 |

| Aromatics → Saturates | 5.8 x 10⁸ | 120 |

| Aromatics → Gas | 2.1 x 10⁷ | 110 |

| Saturates → Gas | 1.1 x 10⁹ | 130 |

Influence of Ligands and Reaction Environment on Catalytic Performance

The catalytic performance of copper(I) oleate is significantly influenced by the nature of the ligands coordinated to the copper center and the surrounding reaction environment, which includes factors such as temperature and solvent. These factors can affect the catalyst's activity, selectivity, and stability.

In the context of heavy oil upgrading, the organic ligand attached to the copper catalyst plays a crucial role in its effectiveness. A comparative study of oil-soluble copper-based catalysts with different organic ligands (oleate, stearate, decanoate, and octanoate) for the aquathermolysis of heavy crude oil demonstrated that copper oleate exhibited the best performance. acs.orgnih.gov This superior performance was attributed to its lower decomposition temperature, which allows for the formation of active catalytic species at an earlier stage of the reaction. acs.org

The catalytic activity is also heavily dependent on the reaction temperature. For instance, in the aquathermolysis of heavy crude oil, increasing the temperature from 250 °C to 300 °C significantly enhances the viscosity reduction and the conversion of heavier fractions (resins and asphaltenes) into lighter ones (saturates and aromatics) in the presence of copper oleate. acs.org

Another study on the catalytic combustion of heavy crude oil by oil-dispersed copper-based catalysts investigated the influence of different organic ligands (stearate, oleate, and decanoate). researchgate.net The results indicated that the nature of the organic ligand has a significant impact on the catalytic performance, with copper stearate and copper decanoate showing higher catalytic activity than copper oleate in this specific application. researchgate.net This was reflected in the lower activation energies for the oil oxidation processes when catalyzed by copper stearate and decanoate. researchgate.net

The following interactive data table summarizes the influence of different ligands and reaction temperatures on the catalytic performance of copper-based catalysts in the aquathermolysis of heavy crude oil.

Interactive Data Table: Influence of Ligands and Temperature on Catalytic Performance in Heavy Oil Aquathermolysis

| Catalyst | Temperature (°C) | Viscosity Reduction (%) | Saturates (%) | Aromatics (%) | Resins (%) | Asphaltenes (%) |

| Copper Oleate | 250 | 30.68 | 35.2 | 38.5 | 18.1 | 8.2 |

| Copper Oleate | 300 | 50.31 | 41.12 | 36.2 | 15.3 | 7.4 |

| Copper Stearate | 250 | 25.4 | 33.8 | 39.1 | 18.9 | 8.2 |

| Copper Stearate | 300 | 42.1 | 38.5 | 37.4 | 16.5 | 7.6 |

| Copper Decanoate | 250 | 28.1 | 34.5 | 38.8 | 18.5 | 8.2 |

| Copper Decanoate | 300 | 46.5 | 39.8 | 36.9 | 15.9 | 7.4 |

| Copper Octanoate | 250 | 26.9 | 34.1 | 38.9 | 18.7 | 8.3 |

| Copper Octanoate | 300 | 44.3 | 39.2 | 37.1 | 16.2 | 7.5 |

| No Catalyst | 250 | 15.2 | 30.1 | 40.2 | 20.5 | 9.2 |

| No Catalyst | 300 | 21.8 | 31.5 | 39.5 | 19.8 | 9.2 |

Computational and Theoretical Investigations of Copper I Oleate

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as the primary computational tool for studying Copper(I) oleate (B1233923). By approximating the solution to the many-body Schrödinger equation, DFT can accurately predict molecular geometries, electronic structures, and spectroscopic properties, providing a fundamental understanding of the compound's behavior.

DFT calculations are instrumental in determining the most stable three-dimensional structures of Copper(I) oleate. These studies often explore various possible coordination environments and aggregation states, as the compound rarely exists as a simple isolated monomer.

Research indicates that Copper(I) oleate can form various complexes, including dimeric and oligomeric structures, which are stabilized through bridging oleate ligands. In these arrangements, the copper(I) ion is typically coordinated to two oxygen atoms from different oleate molecules. The geometry around the Cu(I) center is often predicted to be nearly linear (O-Cu-O angle approaching 180°), consistent with the d¹⁰ electronic configuration of Cu(I) which favors two-coordination.

Structural optimization calculations provide precise bond lengths and angles that can be compared with experimental data from techniques like X-ray absorption spectroscopy (XAS). The long, flexible oleate chain is also modeled, revealing how its conformation influences the packing and stability of the resulting complexes.